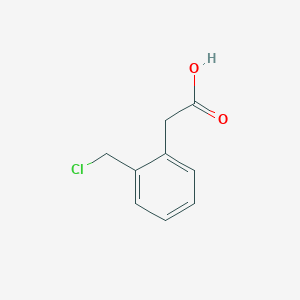

2-(Chloromethyl)phenylacetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-(chloromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-6-8-4-2-1-3-7(8)5-9(11)12/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYCQJHCAPCSTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431143 | |

| Record name | 2-(CHLOROMETHYL)PHENYLACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95335-46-9 | |

| Record name | 2-(CHLOROMETHYL)PHENYLACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Chloromethyl)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Development for 2 Chloromethyl Phenylacetic Acid

Direct Chloromethylation Approaches

Direct chloromethylation involves the introduction of a chloromethyl group onto the aromatic ring of a phenylacetic acid derivative. This can be accomplished through radical-mediated reactions or by electrophilic aromatic substitution.

Radical Halogenation Strategies

Radical halogenation offers a direct route to 2-(chloromethyl)phenylacetic acid from 2-methylphenylacetic acid. These methods typically involve the generation of chlorine radicals that selectively abstract a hydrogen atom from the methyl group, followed by reaction with a chlorine source.

The photochlorination of 2-methylphenylacetic acid is a method that utilizes light energy to initiate the chlorination process. This approach, while effective, can sometimes lead to a mixture of products due to the high reactivity of the generated radicals. The reaction involves the homolytic cleavage of chlorine gas (Cl₂) into two chlorine radicals (Cl•) upon exposure to ultraviolet (UV) light. These radicals then proceed to react with the starting material.

A potential challenge in the photochlorination of toluene (B28343) derivatives is controlling the degree of chlorination, as over-chlorination can lead to the formation of dichloromethyl and trichloromethyl byproducts. Careful control of reaction conditions, such as the stoichiometry of the reactants and the intensity of the light source, is crucial for maximizing the yield of the desired monochlorinated product.

An alternative to photochlorination is the use of chemical radical initiators to promote the chlorination of 2-methylphenylacetic acid. Sulfuryl chloride (SO₂Cl₂) is a commonly employed reagent for this purpose, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

This method offers the advantage of not requiring specialized photochemical equipment. The reaction is typically initiated by the thermal decomposition of AIBN, which generates radicals that then react with sulfuryl chloride to produce the chlorine radicals necessary for the halogenation of the methyl group. The reaction conditions, including temperature and the concentration of the initiator, must be carefully optimized to ensure efficient and selective chlorination.

Chloromethylation of Substituted Phenylacetic Acids

The Blanc chloromethylation is a classic method for introducing a chloromethyl group onto an aromatic ring. wikipedia.orgalfa-chemistry.com This reaction involves treating the aromatic substrate with formaldehyde (B43269) and hydrogen chloride, typically in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). wikipedia.orggoogle.com The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electrophile is a chloromethyl cation or a related species generated from formaldehyde and HCl. wikipedia.org

While widely applicable, the Blanc chloromethylation can be accompanied by side reactions, particularly the formation of diarylmethane byproducts resulting from the reaction of the product with another molecule of the starting material. wikipedia.org The reaction conditions, including the choice of catalyst and solvent, can significantly influence the yield and selectivity of the desired chloromethylated product. For some substrates, modified conditions using chloromethyl methyl ether in the presence of sulfuric acid may provide better results. wikipedia.org The use of strong acids as catalysts can, however, lead to the formation of by-products and generate significant effluent. google.com

Indirect Synthesis Pathways via Precursors

Indirect methods for the synthesis of this compound involve the preparation of a precursor molecule that is subsequently converted to the final product. These multistep sequences can offer advantages in terms of selectivity and the avoidance of harsh reaction conditions.

Conversion from 2-Chlorophenylacetonitrile and Related Compounds

One of the most common indirect routes to this compound involves the hydrolysis of a corresponding nitrile precursor. For instance, 2-chlorophenylacetonitrile can be hydrolyzed under acidic or basic conditions to yield 2-chlorophenylacetic acid. google.comorgsyn.org

A typical procedure involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid. google.comorgsyn.org The reaction proceeds through the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid. The reaction temperature and the concentration of the acid are critical parameters that must be controlled to ensure a high conversion rate and to minimize the formation of byproducts. google.com Following the hydrolysis, the product is typically isolated by cooling the reaction mixture to induce crystallization, followed by filtration and washing.

| Precursor Compound | Reagents and Conditions | Product | Yield (%) | Reference |

| o-chloro benzyl (B1604629) cyanide | Sulfuric acid solution, hydrolysis | Chloro phenyl acetic acid | Not specified | google.com |

| Benzyl cyanide | Sulfuric acid, water, heat | Phenylacetic acid | 77.5 | orgsyn.org |

Table 1: Examples of Hydrolysis of Nitrile Precursors

The synthesis of the required 2-chlorophenylacetonitrile can be achieved through various methods, such as the reaction of 2-chlorobenzyl chloride with a cyanide salt. This two-step sequence, involving the formation and subsequent hydrolysis of the nitrile, provides a reliable and scalable method for the production of this compound.

Hydrolysis of this compound Esters

A common and direct method for producing this compound is through the hydrolysis of its corresponding esters, such as the methyl or ethyl ester. This transformation can be achieved under either acidic or basic conditions.

Under basic conditions, the ester is typically treated with a strong base like potassium hydroxide (B78521) (KOH) in an alcoholic solvent such as methanol (B129727). chemicalbook.com The reaction mixture is heated to facilitate the saponification process, followed by acidification to precipitate the desired carboxylic acid. chemicalbook.com For instance, a related methyl ester, 2-(4-chloro-phenoxy)-phenyl]-acetic acid methyl ester, was effectively hydrolyzed by heating with KOH in methanol at 60°C for three hours, followed by the addition of hydrochloric acid (HCl) to adjust the pH to 1, yielding the final acid in high purity. chemicalbook.com

Acid-catalyzed hydrolysis is an alternative route. This method involves heating the ester with a mixture of a strong mineral acid, like concentrated hydrochloric acid, and an organic acid such as glacial acetic acid. prepchem.com This approach directly yields the carboxylic acid without the need for a separate acidification step. For example, ethyl 2-chloro-2-phenylacetate has been successfully hydrolyzed using a boiling mixture of glacial acetic acid and concentrated HCl. prepchem.com

Table 1: Comparative Data on Ester Hydrolysis Conditions

| Ester Precursor | Reagents | Temperature | Duration | Yield | Source |

| 2-(4-chloro-phenoxy)-phenyl]-acetic acid methyl ester | 1. KOH, Methanol2. HCl | 60°C | 3 h | 87% | chemicalbook.com |

| Ethyl 2-chloro-2-phenylacetate | Glacial Acetic Acid, Conc. HCl | Boiling | Not Specified | 81-85% (ester formation) | prepchem.com |

Derivations from 3-Isochromanone (B1583819) Precursors

An industrially viable, one-stage process for preparing key precursors to this compound involves the ring-opening of 3-isochromanone. google.com This method provides methyl 2-(chloromethyl)phenylacetate, which can then be hydrolyzed as described previously. google.com The process involves treating 3-isochromanone with a thionyl halide, specifically thionyl chloride for the chloro-derivative, in the presence of methanol. google.com

This reaction proceeds at moderate temperatures, ranging from -80°C to 130°C, and offers environmental advantages by minimizing the generation of unwanted methyl chloride by-products. google.com The amount of thionyl halide used is typically between 1.0 to 2.1 moles per mole of 3-isochromanone. google.com This pathway is noted for its efficiency in converting the cyclic lactone structure of 3-isochromanone directly into the versatile methyl ester intermediate. google.com

Routes Involving 2-(Chloromethyl)phenyl Acetate (B1210297)

2-(Chloromethyl)phenyl acetate is a known chemical compound and structural isomer of the target molecule's esters. scbt.com It serves as a potential starting material for the synthesis of this compound. Synthetic strategies could involve the transformation of the acetate group's methyl position into a cyanomethyl or other functional group that can be subsequently hydrolyzed to the desired carboxylic acid. However, detailed, publicly documented methodologies for the direct conversion of 2-(chloromethyl)phenyl acetate into this compound are not as established in scientific literature as other routes. scbt.com

Oxidation of 2-[2-(Chloromethyl)phenyl]ethyl Benzoate

The target compound, this compound, can be synthesized via the oxidation of 2-[2-(chloromethyl)phenyl]ethyl benzoate. This precursor is an aromatic ester that features a chloromethyl group, making it a versatile building block for various organic syntheses. The oxidation reaction specifically targets the ethyl group attached to the phenyl ring, converting it into a carboxylic acid moiety. Common oxidizing agents suitable for this type of transformation include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under either acidic or basic conditions. The reaction cleaves the ethyl group to form the desired acetic acid side chain while preserving the chloromethyl group on the phenyl ring.

Process Optimization and Scalability Studies in Synthesis

Yield Enhancement Strategies

Improving the yield of this compound derivatives is a key focus of process development. Studies have shown that the choice of catalyst and solvent can have a substantial impact on the outcome of the reaction. google.com In a process to produce a derivative by cleaving an ether bond using hydrogen chloride, different catalysts and solvents resulted in varied yields. google.com

For example, when kresoxim-methyl (B120586) was used as a starting material, the reaction with hydrogen chloride in the presence of an iron(III) chloride catalyst in a chlorobenzene (B131634) solvent at 50°C resulted in a 75% yield of the corresponding 2-(chloromethyl)phenyl acetic acid derivative. google.com By switching the catalyst to indium(III) chloride and the solvent to toluene, and lowering the temperature to 40°C, the yield was enhanced to 80%. google.com

Table 2: Effect of Catalysts and Solvents on Product Yield

These findings underscore the importance of screening various catalysts and optimizing reaction conditions to achieve maximum yield. google.com

Selectivity Control in Side-Product Formation

Controlling selectivity is paramount in the synthesis of this compound to prevent the formation of unwanted by-products. A major challenge in reactions involving substituted phenyl compounds is avoiding undesired reactions on the aromatic ring itself, such as competing electrophilic aromatic chlorination. unimi.itnih.gov

The choice of reagents and catalysts is critical for directing the reaction to the desired product. For instance, in the synthesis of 2-(chloromethyl)phenyl acetic acid derivatives from precursors like kresoxim-methyl, specific catalytic systems involving iron or indium halides with hydrogen chloride are used to selectively cleave a specific ether bond without affecting other parts of the molecule. google.com Similarly, in other chlorination reactions, achieving α-selective chlorination on a side chain while preventing ring chlorination requires carefully chosen reagents, such as using trichloroisocyanuric acid (TCCA) with catalytic phosphorus trichloride (B1173362) (PCl₃) under solvent-free conditions. unimi.itnih.gov This highlights the principle that achieving high selectivity often depends on a finely tuned system where the reagents and conditions are optimized to favor the desired reaction pathway over potential side reactions. google.comnih.gov

Solvent Effects and Reaction Condition Tuning

The selection of an appropriate solvent and the fine-tuning of reaction conditions are critical for optimizing the synthesis of this compound, influencing reaction rates, yields, and purity. In the synthesis involving the cleavage of benzyl ethers to form this compound derivatives, the choice of an inert solvent is paramount. google.com A range of solvents can be employed, including aromatic hydrocarbons like toluene and chlorobenzene, aliphatic hydrocarbons such as cyclohexane, and ethers like dimethoxyethane. google.comgoogle.com Halogenated hydrocarbons, both aromatic and aliphatic (e.g., 1,2-dichloroethane), are also preferred solvents for this transformation. google.com

The reaction temperature is typically maintained between 0°C and 100°C, with a preferred range of 30°C to 70°C to ensure a controlled reaction rate and minimize side product formation. google.comgoogle.com While the reaction can be conducted under pressures up to 6 bar, carrying it out under atmospheric pressure is often preferred for operational simplicity and safety. google.comgoogle.com To prevent unwanted side reactions, particularly oxidation, conducting the ether cleavage under a protective gas atmosphere is advantageous. google.comgoogle.com

In some synthetic approaches, creating a biphasic system in the presence of a phase transfer catalyst (PTC) can be beneficial. google.comresearchgate.net Catalysts such as tetrabutylammonium (B224687) chloride or triethylbenzylammonium chloride facilitate the transfer of reactants between the aqueous and organic phases, enhancing reaction efficiency. google.comresearchgate.net The optimization of these conditions, as demonstrated in various studies, is key to achieving high yields. For instance, the α-selective chlorination of phenylacetic acid has been successfully achieved under solvent-free conditions, highlighting a significant advancement in reaction condition tuning. unimi.it

Below is a data table illustrating the effect of different solvents and temperatures on the yield of a this compound derivative from a Kresoxim-methyl precursor, as described in a patented method. google.com

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Iron(III) chloride | Toluene | 50 | 2 | 75 |

| Indium(III) chloride | Toluene | 40 | 4 | 80 |

| Aluminum chloride | Toluene | 100 | 2 | 30 |

| Tin(IV) tetrachloride | 1,2-Dichloroethane | 85 | 4 | 30 |

This table is generated based on data from a patented process for producing 2-(methoxyimino)-2-[(2-chloromethyl-phenyl)]acetic acid methyl ester, a derivative of this compound. google.com

Industrial Production Considerations and Economic Viability

The industrial-scale production of this compound is driven by its importance as a key intermediate in the manufacturing of high-value products, particularly in the pharmaceutical and agrochemical sectors. kajay-remedies.com Its economic viability is closely linked to the efficiency, cost-effectiveness, and scalability of its synthetic routes.

A primary industrial application for this compound is as a precursor in the synthesis of fungicides, such as Kresoxim-methyl. google.comgoogle.com The development of robust and efficient manufacturing processes is therefore crucial. Key considerations for industrial production include:

Raw Material Availability: The synthesis relies on readily available and cost-effective precursors, such as phenylacetic acid. unimi.it

Process Efficiency: High yield and purity are essential to minimize downstream processing costs and waste generation. google.comgoogle.com Processes are designed to be stable and simple to operate on a large scale. google.com

Waste Management: Economically and environmentally sound production requires minimizing waste. For instance, processes that allow for the recycling of catalysts or solvents are preferred. mdpi.com

Throughput: The reaction time directly impacts production capacity. Methods that reduce reaction times, such as the use of efficient catalysts, are highly desirable. researchgate.net

Catalyst Evaluation in Specific Synthetic Routes

Catalysts play a pivotal role in defining the efficiency and selectivity of synthetic routes to this compound and its derivatives. The choice of catalyst is highly dependent on the specific reaction mechanism.

One significant synthetic route involves the Lewis acid-catalyzed cleavage of benzyl ethers. google.com In this method, a variety of Lewis acids have been evaluated for their effectiveness. Iron(III) chloride and Indium(III) chloride have been identified as particularly effective catalysts for this transformation. google.com Other Lewis acids, such as aluminum chloride and tin tetrachloride, have also been tested, though they may require more stringent conditions (e.g., higher temperatures) and can result in lower yields. google.com The catalyst concentration is also a critical parameter, typically ranging from 0.001 to 0.5 molar equivalents. google.com

Another important reaction is the direct chlorination of phenylacetic acid. In the Hell-Volhard-Zelinsky (HVZ) reaction for α-selective chlorination, catalytic phosphorus trichloride (PCl3) is used in conjunction with a chlorinating agent like trichloroisocyanuric acid (TCCA). unimi.it This catalytic system enables the selective chlorination at the alpha-position of the carboxylic acid, avoiding competing chlorination on the aromatic ring. unimi.it

For chloromethylation reactions, which introduce the chloromethyl group onto the benzene (B151609) ring, a catalytic amount of a short-chain carboxylic acid, such as acetic acid, has been shown to be effective. google.com In phase transfer catalysis (PTC) conditions, catalysts like triethyl benzyl ammonium (B1175870) chloride (TEBA) can dramatically reduce reaction times for related syntheses. researchgate.net

The table below summarizes the performance of different catalysts in the synthesis of a this compound derivative via ether cleavage. google.com

| Catalyst | Catalyst Type | Molar Equivalents (Catalyst) | Molar Equivalents (HCl) | Yield (%) |

| Iron(III) chloride | Lewis Acid | 0.1 | 3 | 75 |

| Indium(III) chloride | Lewis Acid | 0.1 | 3 | 80 |

| Aluminum chloride | Lewis Acid | 0.1 | 3 | 30 |

| Tin(IV) tetrachloride | Lewis Acid | 0.1 | 3 | 30 |

| No Catalyst | - | 0 | 3 | <5 |

This table is generated based on data from a patented process for producing 2-(methoxyimino)-2-[(2-chloromethyl-phenyl)]acetic acid methyl ester. google.com

Green Chemistry Principles in Synthetic Routes

The application of green chemistry principles to the synthesis of this compound is an area of increasing focus, aiming to develop more sustainable and environmentally benign manufacturing processes. google.com Key aspects include the use of safer solvents, energy efficiency, waste reduction, and the use of recyclable or less toxic catalysts.

A significant step towards a greener synthesis is the development of solvent-free reaction conditions. unimi.it For instance, the α-selective chlorination of phenylacetic acid using trichloroisocyanuric acid (TCCA) and catalytic PCl3 can be performed rapidly and in high yield without a solvent. unimi.it This approach eliminates the environmental and economic costs associated with solvent purchase, recovery, and disposal.

Another green strategy involves designing processes that are inherently more efficient and generate less waste. An "efficient, environment friendly and commercially viable process" for the chloromethylation of substituted benzenes has been reported, which avoids harsh conditions like elevated temperatures that can lead to side products and impurities. google.com This results in higher purity and yield, aligning with the green chemistry principle of atom economy. google.com

Chemical Reactivity and Mechanistic Transformations of 2 Chloromethyl Phenylacetic Acid

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chloromethyl group, being a primary benzylic halide, is highly susceptible to nucleophilic substitution reactions. Its reactivity is significantly greater than that of non-benzylic alkyl chlorides or aryl chlorides. quora.com This enhanced reactivity stems from the ability of the adjacent benzene (B151609) ring to stabilize the transition state and any potential carbocation intermediate through resonance. quora.comquora.com Consequently, it can undergo substitution via both S(_N)1 and S(_N)2 mechanisms, depending on the nucleophile, solvent, and reaction conditions. quora.comquora.com

The electrophilic carbon of the chloromethyl group readily reacts with a wide array of nucleophiles, leading to the formation of a new carbon-nucleophile bond. This alkylation capability is a cornerstone of its synthetic utility. For instance, it can be used to introduce the 2-(carboxymethyl)benzyl group onto various substrates.

Common nucleophiles that participate in these reactions include:

Tertiary Amines: Reaction with tertiary amines leads to the formation of quaternary ammonium (B1175870) salts, which can be utilized as surfactants or phase-transfer catalysts. wikipedia.org

Alcohols and Phenols: In the presence of a base, alcohols and phenols can be alkylated to form the corresponding benzyl (B1604629) ethers. wikipedia.org

Cyanide: Substitution with a cyanide ion provides a route to 2-(cyanomethyl)phenylacetic acid, which can be further hydrolyzed to a dicarboxylic acid.

The table below summarizes representative nucleophilic substitution reactions involving the chloromethyl group.

| Nucleophile | Reagent/Conditions | Product | Reaction Type |

|---|---|---|---|

| Tertiary Amine (e.g., Trimethylamine) | Inert solvent | Quaternary Ammonium Salt | Alkylation (Quaternization) |

| Alcohol (e.g., Ethanol) | Base (e.g., NaH) | 2-(Ethoxymethyl)phenylacetic acid | Williamson Ether Synthesis |

| Thiol (e.g., Ethanethiol) | Base (e.g., NaH) | 2-((Ethylthio)methyl)phenylacetic acid | Thioether Synthesis |

The ortho-disposed chloromethyl and acetic acid functionalities in 2-(chloromethyl)phenylacetic acid create an ideal scaffold for intramolecular reactions. Under appropriate conditions, the molecule can cyclize to form heterocyclic ring systems. A primary example is the formation of isochroman-1-one. In this reaction, the carboxylic acid (or its conjugate base, the carboxylate) acts as an internal nucleophile, attacking the electrophilic benzylic carbon and displacing the chloride leaving group. This process typically requires a base to deprotonate the carboxylic acid, enhancing its nucleophilicity.

The general mechanism involves the following steps:

Deprotonation of the carboxylic acid to form a carboxylate anion.

Intramolecular nucleophilic attack by the carboxylate on the chloromethyl carbon.

Displacement of the chloride ion to form the six-membered lactone ring of isochroman-1-one. youtube.com

This type of cyclization is a key step in the synthesis of various natural products and pharmacologically active molecules. nih.gov

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group in this compound undergoes a range of characteristic reactions, including esterification, amidation, and decarboxylation. These transformations allow for the modification of this part of the molecule, further expanding its synthetic applications.

Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. khanacademy.org The reaction proceeds by protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol to form a tetrahedral intermediate, which then eliminates water to yield the ester. royalsocietypublishing.orgnih.gov

Alternatively, esterification can be performed under basic or neutral conditions by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or by using coupling agents. For instance, treatment with thionyl chloride (SOCl(_2)) would yield 2-(chloromethyl)phenylacetyl chloride, which reacts readily with alcohols. nih.gov Various catalysts, including solid acid catalysts like metal cation-exchanged montmorillonite (B579905) nanoclays, have been employed to facilitate the esterification of phenylacetic acid and its derivatives, often providing high yields and environmentally friendly conditions. royalsocietypublishing.orgnih.gov

| Alcohol | Catalyst/Reagent | Solvent | Product |

|---|---|---|---|

| Methanol (B129727) | Sulfuric Acid (H₂SO₄) | Methanol (reflux) | Methyl 2-(chloromethyl)phenylacetate |

| p-Cresol | Al³⁺-montmorillonite nanoclay | Toluene (B28343) | p-Tolyl 2-(chloromethyl)phenylacetate. royalsocietypublishing.org |

| tert-Butyl alcohol | EDC, HOBt, DMAP | Dichloromethane/THF | tert-Butyl 2-(chloromethyl)phenylacetate. researchgate.net |

| Glycerol | Amberlyst-15 | Glycerol (excess) | 2,3-dihydroxypropyl 2-(chloromethyl)phenylacetate. researchgate.net |

The carboxylic acid group can be converted into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. Direct amidation by heating the carboxylic acid with an amine is challenging due to the formation of a stable ammonium carboxylate salt. nih.gov However, various catalytic systems have been developed to promote this transformation efficiently for phenylacetic acid derivatives. nih.gov

Catalysts such as nickel chloride (NiCl(_2)), titanium(IV) chloride bis(cyclopentadienyl) (TiCp(_2)Cl(_2)), and borate (B1201080) esters like B(OCH(_2)CF(_3))(_3) have been shown to facilitate the direct coupling of phenylacetic acids and amines in good to excellent yields. nih.govresearchgate.netacs.orgfigshare.com These methods are attractive from an atom-economy perspective as the only byproduct is water. nih.gov The reaction yield is often sensitive to steric and electronic effects of substituents on both the acid and the amine. nih.govdoaj.org

| Amine | Catalyst/Reagent | Conditions | Product |

|---|---|---|---|

| Benzylamine | NiCl₂ (10 mol%) | Toluene, 110°C. nih.govfigshare.com | N-Benzyl-2-(chloromethyl)phenylacetamide. nih.govfigshare.com |

| Various amines | TiCp₂Cl₂ | - | Corresponding amides. researchgate.net |

| Benzylamine | B(OCH₂CF₃)₃ | MeCN, 80°C. acs.org | N-Benzyl-2-(chloromethyl)phenylacetamide. acs.org |

| Ammonia | Cu₂O, O₂ | Water. organic-chemistry.org | 2-(Chloromethyl)phenylacetamide. organic-chemistry.org |

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide. wikipedia.org While simple carboxylic acids are generally stable, phenylacetic acid and its derivatives can undergo decarboxylation under specific, often harsh, conditions. organicchemistrytutor.comelsevierpure.com Studies on phenylacetic acid in high-temperature water have shown that both the acidic form and the carboxylate anion can decarboxylate, but through different mechanisms. elsevierpure.com

The neutral phenylacetic acid molecule is proposed to decarboxylate via the formation of a ring-protonated zwitterionic intermediate. elsevierpure.com In contrast, the phenylacetate (B1230308) anion is thought to decarboxylate directly to a benzyl anion, which is then protonated by the solvent. elsevierpure.com The presence of an electron-withdrawing group on the phenyl ring can facilitate decarboxylation. wikipedia.orgstackexchange.com For this compound, the reaction would yield 2-chlorotoluene. This reaction is less common under standard laboratory conditions but can be relevant in geochemistry or under pyrolytic conditions. wikipedia.orgelsevierpure.com

Oxidative Transformations

The oxidative transformations of this compound can be complex, with potential reaction sites at the benzylic carbon of the chloromethyl group and the α-carbon of the acetic acid moiety. While specific studies on the comprehensive oxidation of this compound are not extensively detailed in the literature, the reactivity can be inferred from studies on analogous compounds.

One notable transformation is the α-halogenation of the phenylacetic acid core, which is an oxidative process. Research has shown that phenylacetic acids can undergo selective α-chlorination. For instance, the use of trichloroisocyanuric acid (TCCA) in the presence of a catalytic amount of phosphorus trichloride (B1173362) (PCl3) under solvent-free conditions can effectively chlorinate the α-position of phenylacetic acid and its derivatives. nih.gov This method is particularly effective for phenylacetic acids bearing electron-withdrawing or weakly electron-donating groups. nih.gov

Another potential oxidative pathway involves the chloromethyl group. Benzylic positions are susceptible to oxidation, which could transform the chloromethyl group into a formyl group, yielding 2-formylphenylacetic acid, or further to a carboxyl group, resulting in a dicarboxylic acid. The oxidation of phenylacetaldehyde (B1677652) to phenylacetic acid is a known transformation, often catalyzed by enzymes like aldehyde dehydrogenase. nih.gov This suggests that if this compound were first converted to an aldehyde intermediate, further oxidation to the corresponding carboxylic acid would be plausible.

The following table summarizes research findings on the α-chlorination of phenylacetic acid and its derivatives, which serves as a model for the potential oxidative halogenation of the parent compound.

Table 1: Oxidative α-Chlorination of Phenylacetic Acid Derivatives

| Substrate | Reagents | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylacetic Acid | TCCA, PCl₃ (cat.) | Solvent-free | α-Chlorophenylacetic Acid | High | nih.gov |

| para-Substituted Phenylacetic Acids (with electron-withdrawing or weakly electron-donating groups) | TCCA, PCl₃ (cat.) | Solvent-free | Corresponding α-Chlorophenylacetic Acids | High | nih.gov |

Reductive Transformations

The reductive transformations of this compound primarily involve the two functional groups: the chloromethyl group and the carboxylic acid group. The benzylic chloride is particularly susceptible to reduction.

Catalytic hydrogenation is a common method for the reduction of benzylic halides. In the presence of a metal catalyst such as palladium on carbon (Pd/C) and a source of hydrogen (e.g., H₂ gas), the chloromethyl group can be reduced to a methyl group. This reaction would yield 2-methylphenylacetic acid. This transformation is a type of hydrogenolysis.

The carboxylic acid group can also be reduced, although it requires more potent reducing agents than those typically used for benzylic halides. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce a carboxylic acid to a primary alcohol. In the case of this compound, this would lead to the formation of 2-(2-(chloromethyl)phenyl)ethanol. However, the reactivity of the benzylic chloride with such strong, nucleophilic reducing agents would need to be considered, as competitive substitution reactions could occur.

The following table outlines the potential reductive transformations of this compound based on the known reactivity of its functional groups.

Table 2: Potential Reductive Transformations of this compound

| Functional Group | Reagents and Conditions | Product |

|---|---|---|

| Chloromethyl | H₂, Pd/C | 2-Methylphenylacetic acid |

| Carboxylic Acid | 1. LiAlH₄, 2. H₂O | 2-(2-(Chloromethyl)phenyl)ethanol |

Investigations into Reaction Mechanisms

The reactions of this compound are governed by the interplay of its functional groups and the reaction conditions, leading to transformations that can proceed through various mechanistic pathways.

The synthesis of this compound from 2-methylphenylacetic acid is a classic example of a free-radical halogenation. numberanalytics.comstackexchange.com This type of reaction is initiated by energy input, typically in the form of ultraviolet (UV) light or heat, or through the use of a radical initiator. jove.com The mechanism proceeds through a chain reaction involving three distinct stages: initiation, propagation, and termination.

Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). stackexchange.commasterorganicchemistry.com

Propagation: A chlorine radical then abstracts a hydrogen atom from the methyl group of 2-methylphenylacetic acid. This step is highly regioselective for the benzylic position due to the stability of the resulting benzylic radical. jove.comjove.com The phenylmethyl radical is stabilized by resonance, with the unpaired electron delocalized over the benzene ring. stackexchange.compearson.com This stabilized radical then reacts with another molecule of Cl₂ to form this compound and a new chlorine radical, which can continue the chain reaction. chemguide.uk

Termination: The chain reaction is terminated when two radicals combine. This can happen in several ways, such as two chlorine radicals forming Cl₂, or a chlorine radical and a phenylmethyl radical combining.

The high regioselectivity of this reaction for the benzylic position is a key feature, driven by the resonance stabilization of the benzylic radical intermediate. jove.comjove.com

The chloromethyl group of this compound is a primary benzylic halide, which makes it susceptible to nucleophilic substitution reactions that can proceed through ionic mechanisms. Depending on the reaction conditions, such as the nature of the nucleophile, the solvent, and the temperature, the substitution can follow either an S_N1 or S_N2 pathway.

The S_N1 (Substitution Nucleophilic Unimolecular) mechanism is favored by the presence of a good leaving group (the chloride ion) and the ability to form a stable carbocation intermediate. The benzylic carbocation that would form upon the departure of the chloride ion is stabilized by resonance with the adjacent benzene ring, making the S_N1 pathway viable.

The S_N2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. As a primary halide, the carbon of the chloromethyl group is relatively unhindered, which also allows for the S_N2 mechanism to occur.

The carboxylic acid functional group can also undergo ionic substitution reactions, specifically nucleophilic acyl substitution. For example, the conversion of the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂) proceeds via an addition-elimination mechanism. vaia.comlibretexts.org In this process, the nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the leaving group and form the new acyl compound. masterorganicchemistry.com

The specific intermediates formed during the reactions of this compound are crucial in determining the final products and the mechanistic pathway. The stability of these intermediates often dictates the regioselectivity and stereochemistry of the transformation.

In radical halogenation, the key intermediate is the benzyl radical . Its resonance stabilization is the driving force for the high selectivity of the reaction at the benzylic position. jove.compearson.com

For ionic substitution reactions at the chloromethyl group, the nature of the intermediate depends on the mechanism. In an S_N1 reaction, a benzylic carbocation is formed, which is stabilized by resonance. The planarity of this carbocation can lead to racemization if the starting material is chiral. In an S_N2 reaction, a pentacoordinate transition state is the key intermediate species.

In nucleophilic acyl substitution at the carboxyl group, a tetrahedral intermediate is formed when the nucleophile adds to the carbonyl carbon. The fate of this intermediate, whether it reverts to the starting materials or proceeds to products by expelling a leaving group, depends on the relative basicities of the nucleophile and the leaving group. masterorganicchemistry.com

The following table summarizes the key intermediates in the transformations of this compound.

Table 3: Key Intermediates in Transformations of this compound

| Transformation | Key Intermediate | Mechanism | Significance |

|---|---|---|---|

| Benzylic Halogenation | Benzyl Radical | Free Radical | Resonance stabilization dictates high regioselectivity for the benzylic position. stackexchange.compearson.com |

| Nucleophilic Substitution (S_N1) | Benzylic Carbocation | Ionic | Resonance stabilization facilitates its formation, enabling the S_N1 pathway. |

| Nucleophilic Substitution (S_N2) | Pentacoordinate Transition State | Ionic | Its formation is favored by the primary nature of the halide, allowing the S_N2 pathway. |

| Nucleophilic Acyl Substitution | Tetrahedral Intermediate | Ionic (Addition-Elimination) | Its collapse determines the outcome of the substitution at the carboxyl group. masterorganicchemistry.com |

Applications As a Building Block in Advanced Organic Synthesis

Synthesis of Heterocyclic Compounds

The strategic positioning of the reactive groups in 2-(chloromethyl)phenylacetic acid makes it an excellent precursor for the synthesis of various heterocyclic systems through intramolecular cyclization and other condensation reactions.

One of the most direct applications of this compound is in the synthesis of 3-isochromanone (B1583819). This transformation is achieved through an intramolecular cyclization reaction. The process involves the treatment of this compound with a base. google.com The basic conditions facilitate the deprotonation of the carboxylic acid, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of the chloromethyl group and displacing the chloride ion to form the lactone ring of the isochromanone structure. google.com A patented process describes the partial chlorination of o-tolylacetic acid to yield this compound, which is then converted to 3-isochromanone by treatment with a base. google.com This method allows for the separation of the product from unreacted starting material, which can be recovered and reused. google.com

Table 1: Synthesis of 3-Isochromanone from this compound

| Precursor | Reagents | Product | Key Transformation | Reference |

| This compound | Base (e.g., Potassium Hydroxide) | 3-Isochromanone | Intramolecular Cyclization (Lactonization) | google.com |

While direct one-pot synthesis of thiadiazole derivatives from this compound is not extensively documented, its structure lends itself to a multi-step synthesis of these important heterocycles. Aryl acetic acids are known precursors for 1,2,4-triazolo-1,3,4-thiadiazole derivatives. researchgate.net The general strategy involves the conversion of the carboxylic acid moiety into a hydrazide, followed by reaction with a thiocarbonyl source. For instance, an aryl acetic acid can be converted to its corresponding acid hydrazide, which upon reaction with an isothiocyanate, and subsequent cyclization, can yield substituted thiadiazoles. sbq.org.br

A plausible synthetic route starting from this compound would first involve the protection of the chloromethyl group or its conversion to a less reactive functionality. Subsequently, the carboxylic acid would be converted to the corresponding thiosemicarbazide (B42300). Cyclization of this intermediate, often promoted by dehydrating agents like phosphorus oxychloride or polyphosphoric acid, would then lead to the formation of the 1,3,4-thiadiazole (B1197879) ring. jocpr.comresearchgate.net The final step would involve the deprotection or regeneration of the chloromethyl group if required for further functionalization. The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is often achieved through the cyclization of thiosemicarbazide derivatives of carboxylic acids. nih.govchemmethod.com

The reactivity of this compound extends to the synthesis of a broader range of nitrogen and oxygen-containing heterocycles. For example, it can serve as a precursor for the synthesis of isoquinolone derivatives, which are significant structural motifs in many biologically active compounds. Although direct routes are not always straightforward, multi-step sequences can be envisioned where the carboxylic acid and chloromethyl groups are sequentially manipulated to build the heterocyclic ring.

Furthermore, derivatives of this compound can be utilized in the synthesis of other complex heterocyclic systems. For instance, 2-(chloromethyl)quinolin-4(1H)-ones have been used as intermediates in the synthesis of 2-alkyl-4(1H)-quinolone derivatives. While not a direct application of this compound itself, it highlights the utility of the chloromethylphenyl moiety in the construction of nitrogen-containing heterocycles. The synthesis of 3-(2-Quinolinylmethoxy)phenylacetic acid has been reported starting from 2-chloromethyl quinoline (B57606) and 3-hydroxyphenyl acetate (B1210297), demonstrating the reactivity of the chloromethyl group in forming ether linkages, a common strategy in building complex molecules. prepchem.com

The synthesis of pyranone derivatives from this compound is not a widely reported transformation. However, the general strategies for pyran-2-one synthesis often involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a suitable three-carbon synthon. It is conceivable that this compound could be chemically modified to fit into such a synthetic scheme. For example, the acetic acid side chain could be elaborated to introduce a second carbonyl group, creating a 1,3-dicarbonyl precursor that could then undergo intramolecular cyclization or react with another component to form a pyranone ring. General methods for pyranone synthesis include the reaction of enolates with α,β-unsaturated esters or the cyclization of δ-keto acids. researchgate.netnih.gov

Construction of Complex Aromatic Systems

The presence of a reactive benzylic chloride in this compound makes it a valuable starting point for the elaboration of the aromatic ring and the construction of more complex phenylacetic acid derivatives and their analogues.

This compound serves as a key intermediate in the synthesis of a variety of substituted phenylacetic acid derivatives. researchgate.netgoogle.com The chloromethyl group can be readily transformed into a wide array of other functional groups through nucleophilic substitution reactions. This allows for the introduction of diverse substituents at the ortho position of the phenylacetic acid core.

A patented method describes the production of this compound derivatives by cleaving the ether bonds in precursor compounds. google.com For example, 2-methoxyimino-2-[(2-chloromethyl)phenyl]acetic acid methyl ester can be synthesized with high yields using this methodology. researchgate.net This highlights the industrial relevance of this class of compounds and the methods for their preparation.

Furthermore, the carbonylation of benzyl (B1604629) chloride derivatives is a known method for the synthesis of phenylacetic acids. researchgate.netresearchgate.netgoogle.com By analogy, this compound can be seen as a product of the conceptual carbonylation of a bis(chloromethyl)benzene derivative, or it can be used to introduce further complexity. For instance, the synthesis of 2-[(3,4,5-triphenyl)phenyl]acetic acid and its derivatives has been reported, showcasing the construction of highly substituted phenylacetic acid systems, although the starting material in this specific report was different. organic-chemistry.orgmdpi.com

Table 2: Examples of Phenylacetic Acid Derivatives from this compound Chemistry

| Derivative | Synthetic Approach | Key Features | Reference |

| 2-Methoxyimino-2-[(2-chloromethyl)phenyl]acetic acid methyl ester | Ether cleavage of a precursor | Introduction of an oxime ether functionality | researchgate.net |

| Substituted Phenylacetic Acids | Nucleophilic substitution of the chloromethyl group | Versatile introduction of various functional groups | inventivapharma.com |

Derivatives with Modified Aromatic Rings

The core structure of this compound can be further functionalized to create derivatives with modified aromatic rings, expanding its synthetic utility. These modifications can include the introduction of various substituents onto the phenyl ring, leading to a library of compounds with tailored electronic and steric properties. For instance, derivatives such as 2-(trifluoromethyl)phenylacetic acid and 4-(chloromethyl)phenylacetic acid are commercially available and utilized in specific synthetic applications. sigmaaldrich.combldpharm.de The synthesis of such derivatives often involves multi-step processes starting from appropriately substituted anilines or other precursors. mdpi.com

Role in Pharmaceutical Intermediate Synthesis

This compound plays a pivotal role as an intermediate in the pharmaceutical industry. guidechem.comkajay-remedies.comsunfinelabs.comshreemlifesciences.com Its structure is a key component in the synthesis of various active pharmaceutical ingredients (APIs).

Synthetic Pathways to Biologically Active Molecules

The versatility of this compound and its derivatives extends to the synthesis of a broad range of biologically active molecules. guidechem.comshreemlifesciences.comgoogle.com The phenylacetic acid framework itself is found in numerous pharmaceuticals with diverse activities, including anti-inflammatory agents and antibiotics. mdpi.com The ability to introduce various functional groups onto the this compound scaffold allows for the creation of new chemical entities with potential therapeutic applications. mdpi.commdpi.com Synthetic strategies often involve multi-step reactions to build complex molecules from this fundamental starting material. mdpi.com

Utility in Agrochemical and Materials Science Applications

Beyond pharmaceuticals, this compound and its derivatives have found applications in the agrochemical and materials science sectors. guidechem.comkajay-remedies.com

Intermediates for Fungicides (e.g., Strobilurin Analogs)

In the field of agrochemicals, derivatives of this compound are used as intermediates in the synthesis of fungicides. guidechem.com For example, a method for producing 2-chloromethylphenyl acetic acid derivatives is utilized in the synthesis of Kresoxim-methyl (B120586), a strobilurin fungicide. google.com This process involves the cleavage of ether bonds in precursor molecules to yield the desired chloromethylphenyl acetic acid derivative. google.com

Synthesis of Polymers

The reactive nature of this compound makes it a potential monomer or building block in the synthesis of polymers. guidechem.com The chloromethyl group can participate in polymerization reactions, allowing for the incorporation of the phenylacetic acid moiety into polymer chains, potentially imparting specific properties to the resulting material.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-(chloromethyl)phenylacetic acid. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework, including the number and type of atoms and their connectivity.

¹H NMR: In ¹H NMR spectroscopy of this compound, the distinct chemical environments of the hydrogen atoms result in a characteristic pattern of signals. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the downfield region. The two methylene (B1212753) (-CH₂-) groups—one benzylic (Ar-CH₂-COOH) and one chloromethyl (-CH₂Cl)—exhibit singlets with distinct chemical shifts. The acidic proton of the carboxylic acid group (-COOH) is also observable, often as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule. hmdb.cahmdb.cadrugbank.com Key signals include those for the carboxyl carbon, the two methylene carbons, and the six aromatic carbons. The carbon atom bonded to the chlorine atom is significantly influenced by the electronegativity of the halogen, resulting in a characteristic downfield shift. chemicalbook.com While experimental data for the specific compound is not widely published, predicted spectra are available and serve as a valuable reference. guidechem.com

Table 1: Predicted NMR Data for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Key Features |

|---|---|---|

| ¹H NMR | ~10-12 | Broad singlet, carboxylic acid proton (COOH) |

| ~7.2-7.5 | Multiplet, aromatic protons (Ar-H) | |

| ~4.7 | Singlet, chloromethyl protons (-CH₂Cl) | |

| ~3.8 | Singlet, benzylic protons (-CH₂COOH) | |

| ¹³C NMR | ~178 | Carboxylic acid carbon (C=O) |

| ~127-138 | Multiple signals, aromatic carbons | |

| ~45 | Chloromethyl carbon (-CH₂Cl) | |

| ~39 | Benzylic carbon (-CH₂COOH) |

Note: Predicted values are based on computational models and may vary from experimental results.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. chemicalbook.com It also offers structural insights through the analysis of fragmentation patterns. In a typical electron ionization (EI) mass spectrum, the molecule is ionized to produce a molecular ion [M]⁺, whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (184.62 g/mol ). guidechem.comnih.gov

The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak and chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two peaks, two mass units apart (M⁺ and M+2⁺), with a relative intensity ratio of about 3:1, which is a definitive signature for a monochlorinated compound. docbrown.info

Common fragmentation pathways for this compound under EI conditions include:

Loss of the carboxylic acid group: Cleavage of the bond between the benzylic carbon and the carboxyl group can lead to the loss of a •COOH radical (45 Da).

Alpha-cleavage: The loss of the entire acetic acid side chain or the chloromethyl group.

Formation of a tropylium-like ion: Rearrangement and fragmentation of the benzene ring structure are also possible.

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 184/186 | [C₉H₉ClO₂]⁺ | Molecular ion peak (M⁺), showing 3:1 isotopic pattern |

| 139/141 | [C₈H₈Cl]⁺ | Loss of •COOH (M-45), showing 3:1 isotopic pattern |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for benzyl (B1604629) compounds |

Note: The presence and relative abundance of fragments depend on the ionization technique and energy.

Chromatographic Techniques for Purity and Separation

Chromatography is essential for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. fujifilm.com The technique separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. nih.gov

For the analysis of phenylacetic acids, reversed-phase HPLC is commonly used. sigmaaldrich.comsielc.com A typical setup involves a C18 column as the stationary phase and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an acidic aqueous buffer (e.g., using phosphoric or formic acid). nih.govsigmaaldrich.com Detection is usually accomplished with a UV detector, as the benzene ring in the molecule absorbs ultraviolet light. sigmaaldrich.com HPLC is also utilized to monitor the progress of a synthesis reaction, ensuring the reaction has gone to completion by measuring the consumption of reactants and the formation of the product. google.com

Gas Chromatography (GC) is another powerful separation technique, but it is best suited for volatile and thermally stable compounds. nist.gov Due to the low volatility and polar nature of the carboxylic acid group, direct analysis of this compound by GC can be challenging.

To overcome this, derivatization is often employed to convert the carboxylic acid into a more volatile ester, such as a methyl ester. This derivative can then be readily analyzed by GC. The technique is particularly useful for identifying and quantifying volatile impurities or residual solvents in a sample. In a production setting, GC can be used to ensure that levels of unreacted starting materials, such as o-chlorobenzyl cyanide, are below a specified limit in the final product. google.com

Vibrational Spectroscopy for Functional Group Identification (e.g., FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net These techniques are complementary and are used to confirm the presence of key structural features in this compound.

FTIR Spectroscopy: The FTIR spectrum of this compound would show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid dimer. A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. The C-Cl stretching vibration typically appears in the fingerprint region, usually between 600-800 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also visible. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary data. researchgate.netchemicalbook.com While the O-H stretch is often weak in Raman, the C=O stretch gives a strong signal. The aromatic ring vibrations are typically very strong and provide a characteristic fingerprint. The C-Cl stretch is also readily observable. nih.govresearchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Carboxylic Acid (-COOH) | O-H Stretch | 2500-3300 (broad) | FTIR |

| Carbonyl (C=O) | C=O Stretch | ~1700 | FTIR (Strong), Raman (Strong) |

| Aromatic Ring | C=C Stretch | 1450-1600 | FTIR, Raman |

| Aromatic Ring | C-H Stretch | 3000-3100 | FTIR, Raman |

| Chloromethyl (-CH₂Cl) | C-Cl Stretch | 600-800 | FTIR, Raman |

Note: Frequencies are approximate and can be influenced by the molecular environment and physical state.

Real-time Process Analytical Technology (PAT) in Synthesis Monitoring

Process Analytical Technology (PAT) involves the use of real-time analytical tools to monitor and control manufacturing processes. researchgate.net In the synthesis of this compound, PAT can be employed to ensure reaction consistency, optimize yield, and enhance safety. nih.gov

Techniques such as in-situ FTIR, Raman, or NMR spectroscopy can be integrated directly into the reaction vessel. rsc.org These tools allow for the continuous monitoring of the concentrations of reactants, intermediates, and the final product throughout the synthesis. mdpi.com For example, the disappearance of a key vibrational band from a starting material or the appearance of a characteristic product peak can signal the reaction's endpoint. nih.gov Similarly, online HPLC can be used to automatically sample the reaction mixture at set intervals to track the conversion rate. google.com This real-time data allows for precise control over reaction parameters like temperature and reagent addition, leading to a more efficient and reproducible synthesis process.

Computational Spectroscopic Analysis and Assignment

Theoretical investigations are crucial for a deeper understanding of the structural and spectroscopic properties of molecules. Computational methods, particularly those based on DFT, are used to calculate optimized molecular geometries, vibrational frequencies, electronic absorption spectra, and nuclear magnetic resonance (NMR) chemical shifts. These calculations are often performed using specific basis sets, such as 6-311++G(d,p), and methods like B3LYP, which provide a good balance between accuracy and computational cost.

A comprehensive computational analysis would typically include:

Geometric Optimization: The first step is to determine the most stable three-dimensional structure of the molecule, its bond lengths, and bond angles.

Vibrational Analysis (FT-IR and FT-Raman): Theoretical calculations can predict the vibrational frequencies of the molecule. These calculated frequencies are then correlated with experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. A Potential Energy Distribution (PED) analysis is often performed to assign the calculated vibrational modes to specific types of molecular vibrations, such as stretching, bending, and torsional modes.

NMR Spectroscopy Analysis: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These calculated shifts are then compared with experimental data to aid in the assignment of the observed NMR signals.

Electronic Spectroscopy (UV-Vis) Analysis: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption spectra, including the maximum absorption wavelengths (λmax) and oscillator strengths. This provides insights into the electronic transitions occurring within the molecule.

Mulliken Population Analysis: This analysis calculates the partial atomic charges on each atom in the molecule, offering information about the charge distribution and reactivity of different parts of the molecule.

While the specific data tables for this compound are not available, the following sections describe the kind of information that would be presented in a full computational study.

Table 1: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Potential Energy Distribution (PED) and Assignment |

| Data Not Available | Data Not Available | Data Not Available | O-H stretch (Carboxylic acid) |

| Data Not Available | Data Not Available | Data Not Available | C-H stretch (Aromatic) |

| Data Not Available | Data Not Available | Data Not Available | C-H stretch (Methylene) |

| Data Not Available | Data Not Available | Data Not Available | C=O stretch (Carboxylic acid) |

| Data Not Available | Data Not Available | Data Not Available | C-C stretch (Aromatic ring) |

| Data Not Available | Data Not Available | Data Not Available | C-O stretch (Carboxylic acid) |

| Data Not Available | Data Not Available | Data Not Available | C-Cl stretch |

| Data Not Available | Data Not Available | Data Not Available | In-plane C-H bend |

| Data Not Available | Data Not Available | Data Not Available | Out-of-plane C-H bend |

| Data Not Available | Data Not Available | Data Not Available | Torsional modes |

Table 2: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

| ¹³C NMR | ||

| C=O | Data Not Available | Data Not Available |

| Aromatic C-Cl | Data Not Available | Data Not Available |

| Aromatic C-CH₂ | Data Not Available | Data Not Available |

| Other Aromatic C | Data Not Available | Data Not Available |

| CH₂ (acetic acid) | Data Not Available | Data Not Available |

| CH₂ (chloromethyl) | Data Not Available | Data Not Available |

| ¹H NMR | ||

| COOH | Data Not Available | Data Not Available |

| Aromatic H | Data Not Available | Data Not Available |

| CH₂ (acetic acid) | Data Not Available | Data Not Available |

| CH₂ (chloromethyl) | Data Not Available | Data Not Available |

Table 3: Hypothetical Calculated Electronic Absorption Data for this compound

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contributions |

| Data Not Available | Data Not Available | HOMO -> LUMO |

| Data Not Available | Data Not Available | HOMO-1 -> LUMO |

| Data Not Available | Data Not Available | HOMO -> LUMO+1 |

Table 4: Hypothetical Calculated Mulliken Atomic Charges for this compound

| Atom | Charge |

| O (carbonyl) | Data Not Available |

| O (hydroxyl) | Data Not Available |

| Cl | Data Not Available |

| C (carbonyl) | Data Not Available |

| C (aromatic) | Data Not Available |

| H (hydroxyl) | Data Not Available |

| H (aromatic) | Data Not Available |

| H (methylene) | Data Not Available |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For organic compounds like 2-(Chloromethyl)phenylacetic acid, Density Functional Theory (DFT) is a widely employed method due to its balance of accuracy and computational cost. chemrxiv.org

Detailed Research Findings: DFT calculations, often using functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), are utilized to determine the optimized molecular geometry of the compound. orientjchem.orgpnu.edu.ua These calculations can predict bond lengths, bond angles, and dihedral angles in the ground state. For instance, studies on similar phenylacetic acid derivatives show that the carbon skeleton of the benzene (B151609) ring and the oxyacetic acid group are typically found to be planar. orientjchem.org

Furthermore, these methods are used to compute a variety of electronic and spectroscopic properties. The harmonic vibrational frequencies can be calculated and scaled to predict the compound's infrared (IR) and Raman spectra, which can then be compared with experimental data for structural validation. orientjchem.org Other key parameters derived from quantum chemical calculations include the distribution of electronic charge, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). These descriptors are crucial for predicting the molecule's reactivity and interaction sites. pnu.edu.ua

The thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy, can also be calculated at different temperatures, providing insights into the compound's stability. orientjchem.org

Table of Computed Properties for this compound Below is a table of computationally derived properties for this compound, sourced from public chemical databases. nih.govguidechem.com

| Property | Value |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol |

| Monoisotopic Mass | 184.0291072 Da |

| Topological Polar Surface Area | 37.3 Ų |

| Heavy Atom Count | 12 |

| Rotatable Bond Count | 3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Complexity | 159 |

Reaction Pathway Modeling and Transition State Analysis

Theoretical chemistry plays a vital role in elucidating the mechanisms of chemical reactions. Reaction pathway modeling for a compound like this compound involves mapping the potential energy surface for a given transformation, such as its synthesis or degradation.

Detailed Research Findings: By modeling a reaction pathway, chemists can identify the minimum energy path from reactants to products. This process involves locating and characterizing stationary points on the potential energy surface, which include the reactants, products, any intermediates, and, crucially, the transition states (TS). Transition state analysis is key to understanding the kinetics of a reaction, as the energy of the transition state relative to the reactants determines the activation energy barrier. arxiv.org

For example, the synthesis of derivatives of this compound can be computationally modeled. google.com Such a study would involve calculating the geometries and energies of the starting materials, the proposed transition state structure, and the final product. Methods like DFT can be used to calculate the activation energy, which provides a theoretical prediction of the reaction rate. This information is invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to improve yield and efficiency.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound, arising from its rotatable single bonds, means it can exist in multiple spatial arrangements or conformations. Understanding this conformational landscape is essential as different conformers can have different energies and reactivities.

Detailed Research Findings: Conformational analysis is typically performed by systematically rotating the flexible dihedral angles and calculating the potential energy of each resulting structure using quantum mechanical methods. This process identifies the low-energy, stable conformers. Studies on similar flexible molecules, such as α-methoxy phenylacetic acid, have successfully identified multiple stable conformers in the gas phase, highlighting the subtle balance of non-covalent interactions that stabilize each form. nih.gov

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. nih.gov In an MD simulation, the trajectory of each atom is calculated by solving Newton's equations of motion. This approach can reveal how the molecule behaves in different environments, such as in an aqueous solution. rsc.org MD simulations are particularly useful for understanding how a molecule interacts with its surroundings, exploring its conformational flexibility at different temperatures, and studying processes like solvation and binding to a receptor. researchgate.netmdpi.com

Structure-Reactivity Relationships and Predictive Modeling

A central goal of computational chemistry is to establish clear relationships between a molecule's structure and its chemical reactivity. By analyzing computed electronic properties, predictive models can be developed.

Detailed Research Findings: For this compound, several quantum chemical descriptors can be used to predict its reactivity. The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are particularly important. A low HOMO-LUMO energy gap generally implies higher chemical reactivity. researchgate.net EHOMO is related to the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons.

The Molecular Electrostatic Potential (MEP) surface visually represents the charge distribution on the molecule. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and susceptible to electrophilic attack, such as the oxygen atoms of the carboxylic acid group. Regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. This analysis helps in predicting how this compound might interact with other reagents. researchgate.net These calculated parameters can be used to build Quantitative Structure-Activity Relationship (QSAR) models, which correlate structural features with chemical or biological activity.

Ligand-Based and Structure-Based Computational Approaches in Derivative Design

Computational methods are indispensable tools in modern medicinal chemistry and materials science for the rational design of new molecules with enhanced properties. For this compound, both ligand-based and structure-based approaches could be employed to design novel derivatives.

Detailed Research Findings: Ligand-based design is used when the structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to have similar activities. Starting with this compound as a lead compound, derivatives can be designed by modifying its functional groups. For example, computational studies on a series of phenylacetamide derivatives used a known active molecule to design and synthesize new compounds with potentially improved antidepressant activity. nih.govnih.gov The properties of these new designs would be evaluated in-silico using the structure-reactivity models described in the previous section.

Structure-based design is applicable when the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known. researchgate.net In this approach, this compound or its derivatives would be "docked" into the active site of the target protein using molecular docking software. The docking simulations predict the preferred binding orientation and calculate a binding score, which estimates the binding affinity. The results provide insight into the specific intermolecular interactions (like hydrogen bonds or hydrophobic interactions) between the ligand and the protein, guiding the design of new derivatives with improved binding and, consequently, enhanced biological activity. researchgate.net

Derivatives and Analogues: Synthesis and Research Significance

Structural Modifications and their Impact on Reactivity and Utility

The reactivity and utility of 2-(chloromethyl)phenylacetic acid are profoundly influenced by structural modifications at several key positions: the benzylic chloride, the carboxylic acid, and the aromatic ring. These changes allow chemists to fine-tune the molecule's electronic and steric properties for specific synthetic goals.

The chloromethyl group is a primary site of reactivity, acting as an electrophilic handle for nucleophilic substitution. This functionality is crucial for intramolecular cyclization reactions to form fused ring systems or for intermolecular reactions to link the phenylacetic acid moiety to other molecules. For instance, its reaction with nucleophiles is a key step in building more complex structures.

The carboxylic acid group offers another vector for modification. It can be readily converted into esters, amides, or acid chlorides. Esterification, for example, not only protects the carboxylic acid during subsequent reactions but can also modulate the molecule's solubility and electronic nature. A patent describes the synthesis of methyl 2-methoxyimino-2-[(2-chloromethyl-phenyl]acetate, a derivative where the acetic acid is modified, showcasing the utility of this position for creating fungicidal compounds. google.com The conversion to an amide is another common strategy, used to introduce new functional groups or to build peptide-like structures.

Modifications on the aromatic ring, such as the introduction of additional substituents, have a significant impact on the reactivity of both the chloromethyl and acetic acid groups. Electron-donating or electron-withdrawing groups alter the electron density of the ring and the benzylic position, influencing the rates and outcomes of reactions. For example, palladium-catalyzed C-H olefination reactions at the ortho-position of similar phenoxyacetic acids are highly dependent on the electronic nature of the ring substituents. nih.gov Electron-deficient arenes, including those with fluoro, chloro, or trifluoromethyl groups, have been shown to undergo olefination smoothly. nih.gov This demonstrates how ring substitution can direct reactivity for specific synthetic outcomes. The presence of bulky substituents can also introduce steric hindrance, which can be exploited to achieve regioselectivity in certain reactions. nih.gov

A key application of these modifications is in the synthesis of heterocyclic compounds. The ortho-disposed chloromethyl and acetic acid groups are ideally positioned for intramolecular cyclization reactions, leading to the formation of various fused ring systems which are common motifs in pharmacologically active molecules.

Table 1: Examples of Structural Modifications and Their Synthetic Utility

| Modification Site | Derivative Example | Reagents/Conditions | Synthetic Utility |

| Carboxylic Acid | Methyl 2-methoxyimino-2-[(2-chloromethyl)phenyl]acetate | Kresoxim-methyl (B120586), Toluene (B28343), Indium(III) chloride, HCl | Intermediate for fungicides google.com |

| Carboxylic Acid | N-Benzyl-2-chloro-2-phenylacetamide | Oxalyl chloride, DMF, Benzylamine | Synthesis of amide derivatives mdpi.com |

| Aromatic Ring | ortho-Olefinated phenoxyacetic acids | Ethyl acrylate, Pd(OAc)₂, Boc-Val-OH | Direct functionalization of the aromatic ring nih.gov |

| Chloromethyl Group | Intramolecular cyclization products | Base (e.g., NaH) | Formation of fused heterocyclic systems |

Stereochemical Aspects in Derivative Synthesis

Stereochemistry is a critical consideration in the synthesis of derivatives from this compound, particularly when these derivatives are intended for biological applications where enantiomeric purity is often essential. While the parent compound is achiral, stereocenters can be introduced through various synthetic transformations.

A primary site for introducing chirality is the α-carbon of the acetic acid side chain. For example, α-halogenation followed by nucleophilic substitution can create a new stereocenter. The stereochemical outcome of such reactions depends heavily on the chosen synthetic route. Enantioselective synthesis aims to produce a single enantiomer by using chiral reagents, catalysts, or auxiliaries. ethz.ch For instance, a reaction could be guided by a chiral catalyst to deliver a nucleophile to one face of the molecule preferentially.

Alternatively, if a racemic mixture is produced, chiral resolution becomes necessary. This involves separating the enantiomers. Common methods include:

Classical Resolution: Reacting the racemic acid with a single enantiomer of a chiral base to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.

Chromatographic Separation: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) can effectively separate enantiomers. nih.gov Polysaccharide-based columns are frequently used for this purpose. nih.gov